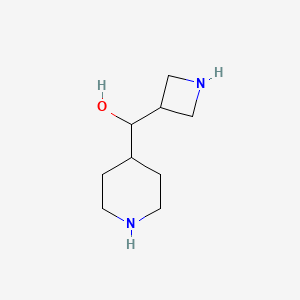

Azetidin-3-yl(piperidin-4-yl)methanol

Description

Significance of Azetidine (B1206935) and Piperidine (B6355638) Motifs in Heterocyclic Chemistry

Nitrogen-containing heterocycles are foundational components in medicinal chemistry, with over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) containing such motifs. bldpharm.com The azetidine and piperidine rings, in particular, are privileged structures that confer desirable properties to bioactive molecules.

Azetidine: The azetidine ring is a four-membered, nitrogen-containing heterocycle. Its significance stems from a combination of ring strain (approximately 25.4 kcal/mol) and relative stability, which is greater than that of the more reactive aziridines. google.com This moderate strain can be harnessed for unique chemical transformations involving ring-opening reactions. google.comnih.gov In medicinal chemistry, the azetidine moiety is increasingly used as a "bioisostere" for other functional groups, serving as a rigid scaffold that can improve physicochemical properties such as solubility and metabolic stability, and enhance binding affinity to biological targets. rsc.orgbldpharm.com Its rigid, three-dimensional structure allows for precise orientation of substituents in space, a crucial aspect of modern drug design. chemicalbook.com Azetidine derivatives are found in a wide range of pharmacologically active agents, including antibacterials, anticancer agents, and compounds targeting the central nervous system. bldpharm.comchiralen.com

Piperidine: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceutical science. organic-chemistry.org As a saturated six-membered nitrogen heterocycle, it provides a flexible yet conformationally defined backbone. This motif is present in numerous alkaloids and over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. organic-chemistry.orgbldpharm.com The introduction of a piperidine scaffold can modulate a molecule's lipophilicity, basicity, and pharmacokinetic profile, often improving its drug-like properties. google.comnih.gov Chiral piperidine derivatives, in particular, are crucial for achieving stereospecific interactions with biological targets, leading to enhanced potency and selectivity. google.comnih.gov

The combination of these two distinct heterocyclic systems in one molecule, as seen in Azetidin-3-yl(piperidin-4-yl)methanol, creates a novel building block with significant potential for exploring new chemical space in drug discovery.

Table 1: Physicochemical Properties of Parent Heterocycles

| Property | Azetidine | Piperidine |

|---|---|---|

| Molecular Formula | C₃H₇N | C₅H₁₁N |

| Molar Mass | 57.09 g/mol | 85.15 g/mol |

| Boiling Point | 62.5 °C | 106 °C |

| Ring Strain | ~25.4 kcal/mol google.com | 5.4 kcal/mol google.com |

| pKa (of conjugate acid) | 11.29 | 11.22 nih.gov |

This compound as a Key Synthetic Intermediate for Complex Molecules

This compound is a bifunctional molecule that serves as a versatile synthetic intermediate. Its structure contains two key reactive sites: the secondary amine of the azetidine ring (if unprotected) and the primary alcohol (methanol group), allowing for sequential or orthogonal functionalization.

Plausible Synthetic Strategies: While specific, detailed syntheses for this compound are not extensively documented in dedicated publications, its preparation can be inferred from established synthetic methodologies for related compounds. A common approach involves the coupling of pre-functionalized azetidine and piperidine precursors. One such strategy is the aza-Michael addition. For instance, the reaction of an N-protected azetidine bearing an electrophilic Michael acceptor with a piperidine nucleophile can form the core structure. nih.gov Alternatively, reductive amination between an appropriately substituted azetidine aldehyde or ketone and a piperidine amine, or vice versa, presents another viable route.

A general retrosynthetic analysis suggests two primary disconnection approaches:

Disconnection at the C-C bond: This involves the coupling of a metallated piperidine derivative (e.g., a Grignard or organolithium reagent) with an azetidine-3-carboxaldehyde derivative.

Disconnection at the C-N bond: This is a less direct route for this specific target but is a common strategy for related structures, involving the reaction of a 3-aminoazetidine with a functionalized piperidine electrophile. nih.gov

The presence of the hydroxyl group provides a handle for further elaboration through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, thereby expanding the molecular complexity. The azetidine nitrogen, typically protected during synthesis with a group like tert-butyloxycarbonyl (Boc), can be deprotected to allow for N-arylation, N-alkylation, or acylation, further diversifying the accessible derivatives.

Applications as a Building Block: The utility of this compound as a synthetic intermediate lies in its ability to introduce the unique azetidine-piperidine cassette into larger, more complex molecules. This scaffold can be considered a "stretched" or three-dimensionally more complex analog of piperidinylpiperidine or related bicyclic systems. rsc.org Such building blocks are highly sought after in medicinal chemistry programs for scaffold hopping and lead optimization, where modifying the core structure can lead to improved pharmacological profiles. For example, related 3-substituted azetidine derivatives are key intermediates in the synthesis of tachykinin antagonists and other biologically active compounds. nih.gov

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Hydroxyl (-OH) | Oxidation | Formation of Azetidin-3-yl(piperidin-4-yl)methanone |

| Esterification / Acylation | Introduction of ester or amide linkages | |

| Etherification (e.g., Williamson) | Formation of ether derivatives | |

| Azetidine N-H | N-Alkylation / N-Arylation | Attachment of various substituent groups |

| N-Acylation / Sulfonylation | Formation of amides or sulfonamides | |

| Reductive Amination | Coupling with aldehydes or ketones |

Overview of Research Trajectories for Strained Nitrogen Heterocyclic Systems

Research into strained nitrogen heterocycles, such as azetidines and their even more strained counterparts, aziridines and 1-azabicyclo[1.1.0]butanes, is a highly active area of organic chemistry. google.combldpharm.com The unique reactivity imparted by ring strain allows for novel synthetic transformations that are often not possible with unstrained systems.

Current research trajectories can be broadly categorized as follows:

Development of Novel Synthetic Methods: A primary focus is the development of new, efficient, and stereoselective methods for the synthesis of substituted azetidines. chemicalbook.com This includes transition metal-catalyzed reactions, such as gold-catalyzed cyclizations of N-propargylsulfonamides to form azetidin-3-ones, and palladium-catalyzed intramolecular C-H amination to form the azetidine ring. bldpharm.com Lanthanide catalysts have also been employed for the regioselective ring-opening of epoxides to furnish azetidines. chemicalbook.com

Strain-Release Functionalization: Chemists are increasingly exploiting the inherent ring strain of azetidines to drive reactions. Strain-release functionalization, where the four-membered ring is opened or rearranged to form more complex structures, is a powerful tool. This includes the use of 1-azabicyclo[1.1.0]butane (ABB) as a precursor, which can be opened by various reagents to generate diverse, functionalized azetidines. bldpharm.com

Applications in Medicinal Chemistry and Drug Discovery: There is a strong and growing trend of incorporating strained rings like azetidine into drug candidates to modulate their properties. bldpharm.com Research focuses on using azetidines as rigid scaffolds to control molecular conformation, as bioisosteres for less stable or less desirable functional groups, and as building blocks for creating novel chemical entities with unique three-dimensional shapes. rsc.org

Sustainable and Green Chemistry Approaches: As with the broader field of organic synthesis, there is a push towards more sustainable methods for creating and using these heterocycles. This includes the use of nanocatalysts, microwave-assisted synthesis, and one-pot reactions to improve efficiency and reduce waste. bldpharm.com

The investigation of hybrid structures like this compound fits squarely within these research trends, offering a pre-built, complex scaffold that combines the advantageous properties of both a strained and a non-strained heterocycle for applications in the synthesis of next-generation functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

azetidin-3-yl(piperidin-4-yl)methanol |

InChI |

InChI=1S/C9H18N2O/c12-9(8-5-11-6-8)7-1-3-10-4-2-7/h7-12H,1-6H2 |

InChI Key |

ONIXFMHNQBDXRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(C2CNC2)O |

Origin of Product |

United States |

Synthetic Methodologies for Azetidin 3 Yl Piperidin 4 Yl Methanol and Analogous Structures

Retrosynthetic Analysis of Azetidinyl-Piperidinyl Architectures

A logical retrosynthetic analysis of azetidin-3-yl(piperidin-4-yl)methanol (I) suggests a primary disconnection at the carbon-carbon bond of the methanol (B129727) bridge. This leads to two key precursor fragments: a 3-functionalized azetidine (B1206935) synthon and a 4-functionalized piperidine (B6355638) synthon.

One plausible disconnection is through the reduction of the corresponding ketone, (azetidin-3-yl)(piperidin-4-yl)methanone (II). This ketone could be formed via the coupling of an azetidine-3-carbonyl derivative with a piperidine organometallic species or, more commonly, through the reaction of a 3-metallo-azetidine species with a piperidine-4-carbonyl derivative. For instance, an N-protected 3-lithioazetidine or an azetidin-3-yl Grignard reagent could react with an N-protected piperidine-4-carboxaldehyde or a piperidine-4-carboxylic acid derivative (e.g., a Weinreb amide) to form the ketone (II). Subsequent stereoselective or non-stereoselective reduction would then yield the target alcohol (I).

An alternative, though less common, approach would involve the direct reaction of a 3-metallo-azetidine with an N-protected piperidine-4-carboxaldehyde to directly form the alcohol upon workup. The protecting groups on the nitrogen atoms of both the azetidine and piperidine rings (e.g., Boc, Cbz, or benzyl) are crucial for directing the reactivity and ensuring the stability of the intermediates.

Further disconnection of the azetidine and piperidine rings themselves would rely on established methods for their individual synthesis, as detailed in the following sections.

| Intermediate | Precursor A (Azetidine-based) | Precursor B (Piperidine-based) | Reaction Type |

| This compound | (Azetidin-3-yl)(piperidin-4-yl)methanone | - | Reduction |

| (Azetidin-3-yl)(piperidin-4-yl)methanone | N-Protected 3-metallo-azetidine | N-Protected piperidine-4-carbonyl derivative | Nucleophilic Acyl Substitution |

| (Azetidin-3-yl)(piperidin-4-yl)methanone | N-Protected azetidine-3-carbonyl chloride | N-Protected 4-metallo-piperidine | Nucleophilic Acyl Substitution |

Foundational Approaches to Azetidine Ring Synthesis

The construction of the strained four-membered azetidine ring is a cornerstone of synthesizing the target molecule. Several established methods can be employed, each with its own advantages and limitations.

Cyclization Strategies for Four-Membered Ring Formation from Appropriate Precursors

The most common approach to azetidine synthesis involves the intramolecular cyclization of a γ-amino alcohol or a derivative thereof. Typically, a 3-aminopropanol derivative bearing a leaving group at the 1-position is treated with a base to induce an intramolecular nucleophilic substitution (SN2) reaction, leading to the formation of the azetidine ring.

A key precursor for such a strategy is 3-amino-1,2-propanediol, which can be protected and functionalized to facilitate the cyclization. For instance, the primary amine can be protected, and the diol can be converted into a cyclic sulfate (B86663) or a dimesylate. Subsequent reaction with a primary amine followed by base-mediated cyclization can afford the azetidine ring. Microwave-assisted synthesis has been shown to accelerate these cyclization reactions. clockss.org

Ring Contraction from Larger Heterocycles

Ring contraction of five-membered heterocycles, such as pyrrolidines, offers another pathway to azetidines. For example, α-bromo N-sulfonylpyrrolidinones can undergo a one-pot ring contraction in the presence of a base and a nucleophile (such as an alcohol or amine) to yield α-carbonylated N-sulfonylazetidines. This method provides access to functionalized azetidines that can be further elaborated.

Reduction of β-Lactam Precursors

The reduction of β-lactams (azetidin-2-ones) is a well-established and efficient method for the synthesis of azetidines. A variety of reducing agents can be employed for this transformation. DIBAL-H and chloroalanes are effective for the chemoselective reduction of the lactam carbonyl. organic-chemistry.org For instance, monochloroalane (AlH2Cl) and dichloroalane (AlHCl2) have been used for the straightforward and efficient synthesis of enantiopure azetidines from the corresponding β-lactams. google.com The choice of reducing agent is critical to avoid the potential ring-opening of the strained four-membered ring, especially when electron-rich substituents are present on the azetidine nucleus. organic-chemistry.org

| β-Lactam Precursor | Reducing Agent | Resulting Azetidine | Reference |

| Enantiopure 4-aryl-β-lactam | Monochloroalane (AlH2Cl) | Enantiopure 4-arylazetidine | google.com |

| C-3 functionalized azetidin-2-ones | Sodium borohydride (B1222165) (NaBH4) | Diastereoselective 2,3-disubstituted 1-arylazetidines | organic-chemistry.org |

| General β-lactams | DIBAL-H | Corresponding azetidines | organic-chemistry.org |

Cycloaddition Reactions in Azetidine Construction

Cycloaddition reactions provide a powerful and convergent approach to the azetidine core. The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, can directly furnish the azetidine ring. clockss.org This reaction is often promoted photochemically, using visible light and a suitable photocatalyst to enable a triplet energy transfer mechanism. nih.gov For example, intermolecular [2+2] photocycloaddition reactions between oximes and alkenes have been developed for the synthesis of highly functionalized azetidines. nih.gov

Another significant cycloaddition method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam. nih.gov This β-lactam can then be reduced to the corresponding azetidine as described in the previous section.

[3+1] cycloaddition reactions have also been explored, such as the reaction of donor-acceptor aziridines with isocyanides catalyzed by a chiral N,N'-dioxide/Mg(II) complex, which provides enantioenriched exo-imido azetidines.

Strain-Release Functionalization of Bicyclic Precursors (e.g., Azabicyclo[1.1.0]butanes)

Highly strained bicyclic systems, such as 1-azabicyclo[1.1.0]butanes (ABBs), serve as versatile precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. chemicalbook.com The high ring strain of ABBs facilitates the cleavage of the central C-N bond, allowing for the introduction of substituents at the N1 and C3 positions of the azetidine ring.

Aza-Michael Addition Methodologies for Azetidine Derivatives

The aza-Michael addition, a powerful tool for C-N bond formation, has been effectively utilized in the synthesis of azetidine derivatives. mdpi.combohrium.com This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. A general and efficient approach involves the reaction of methyl 2-(azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.combohrium.com The starting (N-Boc-azetidin-3-ylidene)acetate is typically prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.combohrium.com

The subsequent aza-Michael addition with a range of NH-heterocycles, including piperidine, affords the desired functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.com This method is characterized by its mild reaction conditions and broad substrate scope. mdpi.com For instance, the reaction of methyl (N-Boc-azetidine-3-ylidene)acetate with piperidine yields 1-(Azetidin-3-yl)piperidine in good yield. mdpi.com The use of DBU as a non-nucleophilic base is crucial to prevent undesired side reactions such as ester group cleavage. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| Methyl (N-Boc-azetidine-3-ylidene)acetate | Piperidine | DBU | 1-(Azetidin-3-yl)piperidine | 75 | mdpi.com |

| Methyl (N-Boc-azetidine-3-ylidene)acetate | Pyrrolidine (B122466) | DBU | 1-(Azetidin-3-yl)pyrrolidine | 61 | mdpi.com |

| Methyl (N-Boc-azetidine-3-ylidene)acetate | 4-Hydroxypiperidine | DBU | 3-(4-Hydroxypiperidin-1-yl)azetidine | 75 | mdpi.com |

Superbase-Induced Cyclizations from Epoxide Intermediates

An alternative and effective strategy for azetidine ring synthesis involves the intramolecular cyclization of epoxy amines. Lanthanide triflates, such as La(OTf)3, have emerged as potent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines. frontiersin.orgfrontiersin.org This method is particularly noteworthy for its ability to tolerate a wide variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. frontiersin.org

The reaction proceeds via a C3-selective intramolecular aminolysis, which is in contrast to the C4-selective cyclization observed with trans-3,4-epoxy amines that yields pyrrolidines. frontiersin.org Computational studies suggest that the coordination of the lanthanide catalyst to the substrate and/or product dictates this regioselectivity. frontiersin.org This approach provides a valuable route to azetidines bearing a hydroxymethyl group, a key structural feature of the target compound.

Organocatalytic Approaches for Optically Pure Azetidines

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Organocatalysis has proven to be a powerful tool for the synthesis of optically pure azetidines. For instance, the enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through an intramolecular C-C bond formation catalyzed by a novel chiral cation phase-transfer catalyst. nih.gov This method provides high yields and excellent enantioselectivity (up to 2:98 er). nih.gov

Another notable organocatalytic approach involves the [3 + 1]-cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex. acs.orgnih.gov This reaction furnishes enantioenriched exo-imido azetidines in high yields and with good to excellent enantioselectivity. acs.orgnih.gov Furthermore, the direct catalytic enantioselective difunctionalization of achiral azetines represents a highly convenient method for accessing chiral 2,3-disubstituted azetidines. acs.org

Foundational Approaches to Piperidine Ring Synthesis

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. Its synthesis has been extensively studied, with numerous methods available for its construction.

Nucleophilic Introduction of Piperidine Moieties onto Azetidine Intermediates

A straightforward method for creating azetidinyl-piperidinyl conjugates involves the direct nucleophilic attack of a piperidine derivative onto a suitable azetidine electrophile. As previously discussed in the aza-Michael addition section (2.2.6), piperidine can act as a nucleophile, reacting with activated azetidine intermediates like methyl (N-Boc-azetidine-3-ylidene)acetate to form a C-N bond between the two rings. mdpi.com This approach is advantageous due to its simplicity and the commercial availability of a wide range of substituted piperidines.

Divergent Synthesis via Aziridinium (B1262131) Ylides for Azetidine and Piperidine Scaffolds

A highly innovative and versatile strategy for the synthesis of both azetidine and piperidine scaffolds involves the divergent reactivity of aziridinium ylides. schenautomacao.com.brchemrxiv.orgpku.edu.cnchemrxiv.org These reactive intermediates, generated from the reaction of aziridines with metal carbenes, can undergo tunable ring-expansion reactions to yield either four-membered azetidines or six-membered dehydropiperidines. schenautomacao.com.brchemrxiv.org The outcome of the reaction can be controlled by the choice of catalyst and the nature of the carbene precursor. schenautomacao.com.brchemrxiv.org

This method allows for the rapid construction of complex and functionally diverse N-heterocycles from simple starting materials. chemrxiv.orgchemrxiv.org The resulting azetidines and piperidines are adorned with functional handles that permit further synthetic elaboration. chemrxiv.org Computational studies have been instrumental in understanding the factors that govern the tunable reactivity of the aziridinium ylide intermediates. schenautomacao.com.brchemrxiv.org

Integrated Synthetic Strategies for Azetidinyl-Piperidinyl Conjugates

The direct coupling of pre-formed azetidine and piperidine rings is a common strategy for the synthesis of azetidinyl-piperidinyl conjugates. For instance, the synthesis of methyl-substituted spirocyclic piperidine-azetidine systems (2,7-diazaspiro[3.5]nonanes) has been developed. nih.govresearchgate.net These methods often involve the use of orthogonally protected diamine scaffolds, allowing for selective functionalization at each nitrogen atom. nih.gov

One approach utilizes nitrile lithiation/alkylation chemistry to construct the spiroazetidine ring system. nih.gov These synthetic routes provide access to pharmaceutically relevant motifs with two distinct sites for further chemical modification. nih.gov

Convergent and Sequential Synthetic Pathways

The construction of azetidinyl-piperidinyl structures can be approached through either convergent or sequential strategies. Convergent syntheses involve the preparation of the azetidine and piperidine fragments separately, followed by their coupling. Sequential pathways, conversely, build one ring system onto the other.

Aza-Michael addition represents a key reaction in the sequential synthesis of such linked heterocyclic systems. nih.gov For instance, the reaction of an azetidine derivative with a suitably functionalized piperidine precursor, or vice versa, can establish the crucial carbon-nitrogen or carbon-carbon bond linking the two rings. nih.gov One reported strategy involves the aza-Michael addition of NH-heterocycles, such as azetidine, to methyl 2-(piperidin-4-ylidene)acetate derivatives. nih.gov

Another sequential approach involves the ring expansion of aziridinium ylides, which can be directed to form highly substituted piperidines. chemrxiv.org This method offers a pathway to complex piperidine scaffolds that can subsequently be functionalized with an azetidine moiety. chemrxiv.org

Strategies for Spiro-Azetidine-Piperidine Systems

Spirocyclic systems containing both azetidine and piperidine rings, such as 2,7-diazaspiro[3.5]nonanes, are of significant pharmaceutical interest. acs.orgnih.gov The synthesis of these motifs often requires specialized strategies to construct the spirocyclic core.

One effective method for creating methyl-substituted spirocyclic piperidine-azetidine ring systems utilizes nitrile lithiation and subsequent alkylation chemistry. acs.orgnih.govacs.org This approach allows for the controlled introduction of substituents on the azetidine ring. An alternative strategy for related spiropyrrolidine systems, which can be conceptually extended, involves 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization. acs.orgnih.gov

The synthesis of spiro-azetidine oxindoles has been achieved through enantioselective phase-transfer-catalyzed intramolecular C-C bond formation. nih.gov This method highlights the use of chiral catalysts to control the stereochemistry of the spirocenter. nih.gov

Stereocontrol and Enantioselective Synthesis

The control of stereochemistry is a critical aspect of synthesizing biologically active molecules. For azetidinyl-piperidinyl structures, this involves the establishment of stereocenters within the azetidine and piperidine rings, as well as the relative stereochemistry between the two rings.

Development of Chiral Azetidinyl-Piperidinyl Scaffolds

The development of chiral scaffolds containing both azetidine and piperidine moieties is essential for exploring their therapeutic potential. researchgate.net Chiral piperidine scaffolds are prevalent in a large number of pharmaceuticals. researchgate.net The synthesis of enantiomerically enriched spirocyclic piperidine-azetidine systems has been achieved through classical resolution using chiral acids, such as tartaric acid derivatives, to separate diastereomeric salts. nih.gov

More advanced methods focus on the direct asymmetric synthesis of these scaffolds. For example, the use of chiral starting materials, such as L-glutamic acid, can be employed to prepare polyhydroxylated bicyclic azetidine scaffolds. rsc.org

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral azetidines and their derivatives. birmingham.ac.ukresearchgate.net Various catalytic systems have been developed to introduce chirality with high efficiency.

Copper-catalyzed asymmetric boryl allylation of azetines has emerged as a highly enantioselective method for the synthesis of 2,3-disubstituted azetidines. nih.govacs.org This reaction allows for the installation of two versatile functional groups with the concomitant creation of two new stereogenic centers, often with high diastereoselectivity and enantioselectivity. nih.govacs.org

Phase-transfer catalysis using chiral catalysts has also been successfully applied to the synthesis of spirocyclic azetidine oxindoles, achieving high enantiomeric ratios. nih.gov This method is valued for its mild conditions and operational simplicity. nih.gov Furthermore, azetidine-containing binuclear zinc catalysts have been utilized for asymmetric Michael additions, where the rigidity of the azetidine ring enhances enantioselectivity. rsc.org

Diastereoselective Methodologies for Ring Systems

Controlling the diastereoselectivity in the formation of polysubstituted piperidine and azetidine rings is crucial for accessing specific isomers.

A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov This method is notable for its high yields and diastereoselectivity, even with sterically hindered alkenes. nih.gov

Iodine-mediated cyclization of homoallyl amines provides a pathway to cis-2,4-disubstituted azetidines through a 4-exo trig cyclization, with the potential for subsequent isomerization to pyrrolidines. researchgate.net The stereochemistry of the products can be controlled to achieve complete stereocontrol. researchgate.net Additionally, a general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported, which relies on kinetic control to favor the formation of the four-membered ring over the thermodynamically more stable five-membered ring. researchgate.net

The table below summarizes key diastereoselective methodologies:

| Methodology | Reactants | Product | Key Features |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition nih.gov | 3-Aroyl azetidines and alkenes | Polysubstituted piperidines | High yield and diastereoselectivity, metal-free. |

| Iodine-Mediated Cyclization researchgate.net | Homoallyl amines | cis-2,4-Azetidines | 4-exo trig cyclization, complete stereocontrol. |

| Kinetically Controlled Cyclization researchgate.net | Not specified | 2-Arylazetidines | Regio- and diastereoselective, scalable. |

Advanced Synthetic Protocols and Scalability

The transition from laboratory-scale synthesis to large-scale production requires robust and efficient protocols. Recent advancements have focused on developing such methods for azetidine-containing compounds.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient approach. A gram-scale domino synthesis of azetidinium salts has been developed, which can be performed in both batch and flow modes. nih.gov Continuous-flow technologies, in particular, have been shown to improve reaction efficiency and reduce reaction times for the synthesis of azetidinium salts, which are valuable precursors to functionalized azetidines. nih.gov

The scalability of synthetic routes is a key consideration. Methods that utilize readily available starting materials and have been demonstrated on a gram scale are particularly valuable. nih.gov For example, the synthesis of methyl-substituted spirocyclic piperidine-pyrrolidine systems has been successfully scaled up. nih.gov The development of scalable, two-step regio- and diastereoselective methods for versatile azetidines further underscores the progress in this area. researchgate.net

The following table outlines some advanced synthetic protocols and their scalability:

| Protocol | Compound Type | Scale | Key Advantages |

| Domino Synthesis (Batch and Flow) nih.gov | Azetidinium salts | Gram-scale | Rapid, efficient, improved safety with flow chemistry. |

| Scaled-up 1,4-Addition/Cyclization nih.gov | Spirocyclic piperidine-pyrrolidines | Scaled for resolution | Access to single enantiomers. |

| Two-Step Regio- and Diastereoselective Synthesis researchgate.net | 2-Arylazetidines | Scalable | High overall yields, excellent stereocontrol. |

Optimization of Reaction Parameters for Enhanced Efficiency and Yield

The synthesis of azetidine and piperidine-containing compounds often requires careful optimization of reaction parameters to maximize yield and purity while minimizing reaction times and the formation of byproducts. While a specific protocol for this compound is not extensively detailed in the provided literature, the principles of optimizing analogous syntheses can be applied. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and the nature of protecting groups.

For the coupling of an azetidine moiety with a piperidine-containing fragment, reaction conditions are critical. In related syntheses of azetidine derivatives, copper-catalyzed photoinduced radical cyclization has been shown to be an effective method. nih.gov The optimization of such a reaction would involve screening different copper catalysts, ligands, and solvents. For instance, a heteroleptic copper complex like [Cu(bcp)DPEphos]PF6 has been utilized effectively. nih.gov The choice of solvent can also significantly impact the reaction outcome, with acetonitrile (B52724) being a common choice in these types of transformations. nih.gov Temperature and reaction time are interdependent variables; lower temperatures might be employed to improve selectivity, though this could necessitate longer reaction times.

The following interactive table illustrates a hypothetical optimization study for a key coupling step in the synthesis of a generic this compound analog, based on common practices in the synthesis of related heterocyclic compounds.

Table 1: Hypothetical Optimization of a Key Coupling Step

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (5) | SPhos | Toluene | 100 | 12 | 65 |

| 2 | Pd2(dba)3 (2.5) | XPhos | Dioxane | 80 | 18 | 72 |

| 3 | CuI (10) | Phen | DMF | 120 | 8 | 55 |

| 4 | Pd2(dba)3 (2.5) | XPhos | Dioxane | 90 | 12 | 85 |

Furthermore, in the synthesis of chiral azetidin-3-ones, gold-catalyzed oxidative cyclization of N-propargylsulfonamides has been a successful strategy. nih.gov The optimization here focused on the oxidant and the gold catalyst, with m-CPBA and a gold(I) complex proving effective. nih.gov The diastereoselectivity was also a critical parameter, influenced by the chiral auxiliary used. nih.gov

Considerations for Gram-Scale and Industrial Production

Scaling up the synthesis of complex molecules like this compound from laboratory to gram-scale and industrial production introduces a new set of challenges and considerations. The primary goals are to ensure safety, cost-effectiveness, and consistent product quality.

One of the foremost considerations is the development of a robust and reproducible synthetic route. For instance, multi-gram scale syntheses of azetidine-based scaffolds have been achieved through adaptations of previously described conditions, highlighting the importance of building upon established methods. nih.gov A key aspect of large-scale synthesis is the avoidance of hazardous reagents and reaction conditions. For example, while diazo compounds can be used for the synthesis of azetidin-3-ones, they are toxic and potentially explosive, making them less suitable for industrial applications. nih.gov

Another critical factor is the purification method. Chromatography-free processes are highly desirable for large-scale synthesis to reduce costs and solvent waste. clockss.org This can be achieved by designing synthetic steps where the product can be isolated through simple extractions or crystallizations. For example, pH-controlled extractions have been successfully used to isolate intermediates in the synthesis of L-azetidine-2-carboxylic acid without the need for silica (B1680970) gel chromatography. clockss.org

The choice of starting materials and reagents is also paramount for industrial-scale production. Utilizing commercially available and inexpensive starting materials is crucial for economic viability. clockss.org For example, the synthesis of L-azetidine-2-carboxylic acid starting from L-aspartic acid was highlighted as a cost-effective approach. clockss.org

The following interactive table outlines key considerations for the scale-up of a hypothetical synthesis of this compound.

Table 2: Key Considerations for Gram-Scale and Industrial Production

| Consideration | Laboratory-Scale Approach | Gram-Scale/Industrial Approach | Rationale |

|---|---|---|---|

| Purification | Column Chromatography | Crystallization, Distillation, Extraction | Reduce solvent usage, cost, and time. clockss.org |

| Reagents | Specialized/Expensive Reagents | Commercially available, inexpensive reagents | Improve cost-effectiveness of the process. clockss.org |

| Safety | Use of potentially hazardous reagents (e.g., diazomethane) | Avoidance of explosive or highly toxic reagents. nih.gov | Ensure safe handling and minimize risk. |

| Solvent | Wide variety of solvents | "Green" and recyclable solvents | Minimize environmental impact and reduce cost. |

| Process Control | Manual monitoring | Automated process control for temperature, pressure, and additions | Ensure consistency, safety, and efficiency. |

| Throughput | Batch processing | Continuous flow or optimized batch processing | Increase production capacity. |

Ultimately, the successful transition from laboratory to industrial scale requires a multidisciplinary approach, involving chemists and chemical engineers to address challenges related to process optimization, safety, and economic feasibility. The design of synthetic routes with scale-up in mind from the outset is a key principle of modern process chemistry. acs.orgresearchgate.net

Chemical Reactivity and Transformational Chemistry of Azetidin 3 Yl Piperidin 4 Yl Methanol Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The reactivity of the azetidine ring is its most significant chemical feature, primarily driven by the considerable ring strain, which is estimated to be around 25-26 kcal/mol. rsc.orgrsc.org This inherent strain makes the ring susceptible to cleavage under various conditions, leading to a diverse array of more stable, linear amine structures. While more stable than the highly reactive three-membered aziridines, azetidines readily undergo reactions that relieve this strain. rsc.orgresearchwithrutgers.com

Nucleophilic Ring-Opening Mechanisms

The azetidine ring in derivatives of Azetidin-3-yl(piperidin-4-yl)methanol is prone to nucleophilic attack, a reaction facilitated by its inherent ring strain. wikipedia.org These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. nih.gov For the reaction to occur, the azetidine nitrogen is often activated. This can be achieved through protonation or by attaching an electron-withdrawing group, which makes the ring carbons more electrophilic and susceptible to attack. rsc.org

The majority of azetidine polymerizations, for instance, proceed through a cationic ring-opening mechanism. rsc.org This process is initiated by the electrophilic addition of an acidic catalyst to the azetidine, forming a reactive azetidinium cation. rsc.org A subsequent nucleophilic attack by another monomer or a different nucleophile opens the strained ring. rsc.org In the context of this compound derivatives, nucleophiles such as amines, alcohols, and organometallic reagents can effectively open the azetidine ring, yielding functionalized linear amine products. wikipedia.orgnih.gov The regioselectivity of the attack is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.gov

Strain-Driven Bond Scission and Product Diversification

The high ring strain of the azetidine core is a powerful driving force for chemical transformations, enabling bond scission and the creation of diverse molecular architectures. nih.govacs.org This "strain-release" reactivity allows for the synthesis of complex products that might be inaccessible through other means. beilstein-journals.org For example, the cleavage of the central C-N bond in highly strained systems like azabicyclo[1.1.0]butane, upon reaction with boronic esters and subsequent protonation, leads to the formation of functionalized azetidines. nih.govacs.org

This principle of strain-release can be leveraged to diversify derivatives of this compound. The opening of the azetidine ring can lead to a variety of polysubstituted linear amines. nih.gov The specific products formed depend on the reaction conditions and the nucleophiles employed. For instance, intramolecular ring-opening, where a pendant functional group on a substituent attacks the azetidine ring, can lead to the formation of larger heterocyclic systems. nih.gov This strain-driven reactivity is a key tool for medicinal chemists, allowing for the conversion of the compact azetidine scaffold into a wider range of structures with potentially different biological activities. nih.govnih.gov

Recent research has highlighted the use of photochemical methods in combination with strain-release strategies. beilstein-journals.org A precursor can be cyclized using light to form a strained intermediate like an azetidinol, which can then undergo a ring-opening reaction upon the addition of another reagent, leading to highly functionalized molecules. beilstein-journals.org

Formation of Azetidinium Intermediates in Degradation Pathways

Under certain conditions, particularly hydrolytic and acidic environments, the azetidine nitrogen can become protonated or alkylated, forming a positively charged azetidinium ion. nih.govresearchgate.net This species is significantly more reactive than the neutral azetidine and is a key intermediate in certain degradation pathways. nih.govresearchgate.net The formation of an azetidinium ion activates the ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening. nih.govnih.gov

A forced degradation study on a complex molecule containing an azetidine core demonstrated a degradation mechanism involving the formation of an azetidinium ion. nih.govresearchgate.net This intermediate was then attacked by nucleophiles present in the medium, leading to ring-opened degradation products. nih.gov The rate of this degradation is often pH-dependent, with faster decomposition occurring at lower pH values where protonation of the azetidine nitrogen is more favorable. nih.gov The stability of the azetidine ring is therefore closely linked to the pKa of the azetidine nitrogen. nih.gov

Table 1: Factors Influencing Azetidinium-Mediated Degradation

| Factor | Description | Impact on Reactivity |

| pH | Lower pH increases the concentration of the protonated azetidine. | Accelerates degradation by favoring azetidinium ion formation. nih.gov |

| Nucleophiles | Presence of water, alcohols, or other nucleophiles. | Attack the activated azetidinium ring, leading to cleavage. nih.govnih.gov |

| Substituents | Electron-donating or withdrawing groups on the ring. | Can influence the stability of the azetidinium ion and the regioselectivity of nucleophilic attack. |

| Temperature | Higher temperatures. | Can increase the rate of both azetidinium formation and subsequent ring-opening reactions. |

Functional Group Interconversions and Derivatization

Beyond the reactivity of the azetidine ring, the hydroxyl group and the nitrogen atoms of both the azetidine and piperidine (B6355638) rings in this compound derivatives serve as handles for further chemical modification.

Oxidation Pathways of Hydroxyl Moieties

The secondary alcohol in this compound can be oxidized to the corresponding ketone, (azetidin-3-yl)(piperidin-4-yl)methanone. A variety of oxidation procedures are known for converting secondary alcohols to ketones. researchgate.net Similarly, oxidation of 3-hydroxyazetidines is a known pathway to form azetidin-3-ones. researchgate.net

For the piperidine portion, the oxidation is more complex. The oxidation of piperidine derivatives initiated by hydroxyl radicals can occur, but it often involves H-abstraction from the carbon atoms adjacent to the nitrogen (the α-carbon). acs.org For example, dehydrogenation of 2-(2-methyl-1-piperidinyl)ethanol derivatives with mercuric acetate-EDTA results in the formation of an iminium function at the tertiary α-carbon of the piperidine ring. researchgate.net This can lead to the formation of piperidones (lactams). researchgate.net The specific products of oxidation are highly dependent on the oxidant used and the substitution pattern on the piperidine ring. acs.orgresearchgate.net

Table 2: Potential Oxidation Products of this compound

| Reagent/Condition | Site of Oxidation | Potential Product(s) |

| Standard Oxidants (e.g., PCC, Swern) | Secondary Alcohol | (Azetidin-3-yl)(piperidin-4-yl)methanone |

| Hg(II)-EDTA | Piperidine Ring (α-carbon) | Iminium salt intermediates, Piperidones (Lactams) researchgate.net |

| OH Radicals (Atmospheric) | Piperidine Ring (various positions), N-atom | Piperidinones, Tetrahydropyridines, Nitrosamines acs.org |

| General Oxidation | Azetidine Ring (at C3-OH) | (Piperidin-4-yl)azetidin-3-one |

Reduction Methodologies for Nitrogen Heterocycles

The nitrogen heterocyclic rings in derivatives of this compound can undergo reduction, although this is less common than ring-opening for the azetidine moiety. The piperidine ring is already saturated, but the azetidine ring or any unsaturation introduced into the piperidine ring could be targeted for reduction.

The reduction of pyridines to piperidines is a common and well-established transformation, often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney Nickel, or rhodium. mdpi.comresearchgate.net These methods can be applied to derivatives where the piperidine ring might have been aromatized or partially dehydrogenated. For instance, a three-step process involving partial reduction of a pyridine (B92270), asymmetric carbometalation, and a final reduction can yield highly substituted piperidines. nih.gov

Reducing the azetidine ring itself without cleavage is challenging due to its inherent strain. However, functional groups attached to the core structure can be selectively reduced. For example, azides can be reduced to amines using H2/Pd/C or triphenylphosphine (B44618) (Staudinger reduction), and nitro groups are commonly reduced to amines with H2/Pd/C. wordpress.com If the ketone (azetidin-3-yl)(piperidin-4-yl)methanone were formed via oxidation, it could be reduced back to the alcohol, potentially with stereocontrol using chiral reducing agents.

Substitution Reactions on Ring Systems

Substitution reactions are fundamental to modifying the azetidine and piperidine scaffolds. The reactivity of these rings is largely dictated by their structure and the nature of the substituents they bear.

The azetidine ring, while relatively stable, can undergo nucleophilic substitution, often requiring activation by a Lewis acid or conversion into a quaternary ammonium (B1175870) salt to facilitate ring-opening. magtech.com.cn These ring-opening reactions are highly susceptible to electronic effects. magtech.com.cn For instance, in unsymmetrical azetidines, nucleophiles typically attack carbon atoms adjacent to the nitrogen that are attached to groups capable of stabilizing a transition state, such as aryl or acyl groups. magtech.com.cn This regioselectivity is controlled by the electronic effects of the substituents. magtech.com.cn Beyond ring-opening, direct substitution on the azetidine nitrogen is a common strategy for functionalization. researchgate.net Traditional methods for synthesizing azetidines often rely on intramolecular nucleophilic substitution of acyclic amines. researchgate.net

The piperidine ring, being a saturated heterocycle, undergoes substitution reactions typical of secondary amines. Nucleophilic substitution reactions involving piperidine as the nucleophile are common. In a study on nucleophilic aromatic substitution (SNAr), piperidine's reaction with N-methylpyridinium ions was found to proceed via a mechanism where the rate-controlling step is the deprotonation of the addition intermediate, rather than the initial nucleophilic attack. nih.gov This highlights the role of piperidine as both a nucleophile and a base in the reaction mechanism. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetric Azetidines This table summarizes general regioselectivity patterns based on substituent effects.

| Substituent at C2 | Controlling Factor | Site of Nucleophilic Attack | Reference |

|---|---|---|---|

| Aryl, Alkenyl, Cyano, Acyl | Electronic Effect | Carbon adjacent to the substituent (C2) | magtech.com.cn |

| Alkyl | Steric Hindrance (with bulky nucleophiles) | Less substituted adjacent carbon (C4) | magtech.com.cn |

Direct C(sp³)–H Functionalization and Alkylation

Direct functionalization of unactivated C(sp³)–H bonds represents a powerful and efficient strategy for modifying saturated heterocyclic systems like azetidine and piperidine, avoiding the need for pre-functionalized substrates. acs.org

For the azetidine ring, transition metal catalysis has enabled significant advances. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This reaction proceeds through a proposed alkyl–Pd(IV) intermediate. rsc.org Similarly, palladium catalysis can achieve the intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide-protected amines to form azetidines with relatively low catalyst loading. acs.orgacs.org Beyond C-N bond formation, palladium-catalyzed C(sp³)–H arylation has been demonstrated on complex molecules containing azetidine precursors. nih.gov Nickel-catalyzed methods have also been developed for the selective arylation of inert Csp³–H bonds using various arylboron reagents. nih.gov

Alkylation of the piperidine nitrogen is a common transformation. For instance, N-alkylation of piperidine-containing scaffolds can be achieved using alkyl halides or via Michael addition with acrylate (B77674) derivatives. nih.gov

Table 2: Examples of Direct C(sp³)–H Functionalization

| Heterocycle | Reaction Type | Catalyst System | Reference |

|---|---|---|---|

| Azetidine | Intramolecular γ-C(sp³)–H Amination | Palladium(II) / Benziodoxole Tosylate / AgOAc | rsc.org |

| Azetidine | Intramolecular C(sp³)–H Amination | Palladium(II) Acetate (B1210297) / Picolinamide (directing group) | acs.org |

| General | C(sp³)–H Arylation | Nickel Catalyst / Arylboronic Acids | nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

**3.3.1. Suzuki Cross-Coupling in Azetidine Functionalization (e.g., Nickel-catalyzed Csp²-Csp³) **

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds. While palladium is most common, nickel catalysis has emerged as a powerful alternative, particularly for challenging C(sp²)–C(sp³) couplings. Phenoxyimine (FI)-nickel(II) complexes have been shown to be effective precatalysts for the Suzuki-Miyaura coupling of (hetero)arylboronic acids with alkyl bromides, providing a route to functionalized scaffolds. nih.gov However, the success of nickel-catalyzed Suzuki reactions can be substrate-dependent; for example, a nickel/dppf catalyst system is effective for coupling 3- and 4-chloropyridines but not for α-halo-N-heterocycles like 2-chloropyridine, which can form inactive dimeric nickel species. rsc.org The mechanism of these nickel-catalyzed couplings can be complex, with evidence pointing towards a radical chain process. nih.gov

Palladium-Catalyzed Coupling Strategies

Palladium catalysis is widely employed for the functionalization of both azetidine and piperidine rings. Palladium-catalyzed N-arylation allows for the coupling of aryl bromides with the parent azetidine without causing ring cleavage. researchgate.net A variety of palladium complexes with ligands derived from strained aza-heterocycles, including azetidine, have been synthesized and evaluated in Suzuki-Miyaura reactions. mdpi.com These studies show that modulating the ring strain and the ligand side chain can impact catalytic efficiency. mdpi.com

Furthermore, palladium catalysis enables unique cascade reactions. For example, tricyclic aziridines can be transformed into complex tetracyclic amines through a one-pot cascade involving a diverted Tsuji–Trost sequence. nih.gov This process starts with a palladium-catalyzed C–N bond cleavage to form a π-allyl palladium intermediate. nih.gov Direct C–H functionalization is another major application, with methods developed for the Pd-catalyzed C(3)–H arylation of azetidine-2-carboxylic acid derivatives. thieme-connect.com

Cycloaddition and Rearrangement Processes

The strained nature of the azetidine ring makes it a participant in various cycloaddition and rearrangement reactions, offering pathways to more complex molecular architectures.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction can be performed intramolecularly, and recent developments have enabled it to proceed using visible light, making the process milder and more selective. rsc.orgnih.gov Besides photocycloadditions, the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a general and widely used method to access 2-azetidinones (β-lactams). mdpi.com Other cycloaddition strategies, such as the [3+1] cycloaddition of aziridines with isocyanides, also provide routes to azetidine scaffolds. acs.org

Azetidines can also undergo rearrangement reactions. For example, azetidine N-oxides can readily undergo a rsc.orgmdpi.com Meisenheimer rearrangement to form isoxazolidines. researchgate.net Other processes like the Stevens rearrangement have also been noted for azetidines. magtech.com.cn In some cases, photochemical cyclization, such as the Norrish–Yang cyclization of α-aminoacetophenones, can produce azetidinols, which can then be subjected to subsequent ring-opening reactions. beilstein-journals.org

Table 3: Key Cycloaddition and Rearrangement Reactions for Azetidine Synthesis

| Reaction Name | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| Aza Paternò–Büchi | [2+2] Photocycloaddition | Imine + Alkene | Azetidine | rsc.orgrsc.orgnih.gov |

| Staudinger Synthesis | [2+2] Cycloaddition | Ketene + Imine | 2-Azetidinone | mdpi.com |

| Meisenheimer Rearrangement | rsc.orgmdpi.com-Sigmatropic Rearrangement | Azetidine N-oxide | Isoxazolidine | researchgate.net |

| Norrish-Yang Cyclization | Photochemical Cyclization | α-Aminoacetophenone | Azetidinol | beilstein-journals.org |

Mechanistic Investigations and Kinetic/Thermodynamic Control

Understanding the reaction mechanisms and the principles of kinetic versus thermodynamic control is crucial for predicting and directing the outcomes of chemical transformations, especially with strained ring systems like azetidine. wikipedia.orgjackwestin.com A reaction is under kinetic control when the product ratio is determined by the relative rates of formation, favoring the product with the lower activation energy. libretexts.orglibretexts.org Conversely, a reaction under thermodynamic control allows for equilibration, favoring the most stable product. libretexts.orglibretexts.org

This distinction is highly relevant for reactions of azetidine derivatives, which can undergo competing reaction pathways, such as substitution versus ring-opening. For example, the acid-mediated intramolecular ring-opening of certain N-substituted azetidines was studied to understand the decomposition mechanism, allowing for the design of more stable analogues. nih.gov The stability was found to be related to the pKₐ of the azetidine nitrogen, which could be modulated by substituents on the molecule. nih.gov

Mechanistic studies of transition metal-catalyzed reactions have provided deep insights. The mechanism for a nickel-catalyzed C(sp²)–C(sp³) Suzuki coupling was proposed to involve a complex "recovering radical chain" process, where a nickel(II)-aryl species continually reinitiates the radical chain. nih.gov In palladium-catalyzed reactions, the formation of specific intermediates, like the π-allyl palladium species in the Tsuji–Trost reaction, has been confirmed to direct the reaction cascade. nih.gov For nucleophilic substitution on pyridinium (B92312) ions with piperidine, kinetic data pointed to a mechanism involving rate-controlling deprotonation of an addition intermediate by a second molecule of piperidine, rather than simple rate-controlling nucleophilic attack. nih.gov These mechanistic details are critical for optimizing reaction conditions to favor the desired kinetic or thermodynamic product.

Advanced Analytical Methodologies for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of Azetidin-3-yl(piperidin-4-yl)methanol in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the carbon-hydrogen framework of the molecule. In ¹H NMR, the signals corresponding to the protons on the azetidine (B1206935) and piperidine (B6355638) rings, as well as the methine proton of the methanol (B129727) bridge, appear in distinct chemical shift regions, providing initial structural verification. The coupling patterns between adjacent protons are instrumental in confirming the substitution pattern on both heterocyclic rings.

¹³C NMR spectroscopy complements the ¹H data by identifying all unique carbon environments. The chemical shifts of the carbons in the azetidine ring are typically found at different frequencies compared to those in the larger piperidine ring, and the carbinol carbon (the one bearing the hydroxyl group) has a characteristic shift that confirms the presence of the alcohol moiety.

Nitrogen-15 (¹⁵N) NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct insight into the electronic environment of the two nitrogen atoms. The distinct chemical shifts for the azetidine and piperidine nitrogens would confirm their different ring sizes and substitution patterns.

Table 1: Representative NMR Data for this compound Note: Exact chemical shifts can vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine CH₂ | 3.50 - 3.80 | 55.0 - 60.0 |

| Azetidine CH | 3.00 - 3.30 | 35.0 - 40.0 |

| Piperidine CH₂ (axial, C2/C6) | 1.20 - 1.40 | 45.0 - 50.0 |

| Piperidine CH₂ (equatorial, C2/C6) | 2.90 - 3.10 | 45.0 - 50.0 |

| Piperidine CH₂ (C3/C5) | 1.60 - 1.80 | 28.0 - 33.0 |

| Piperidine CH | 1.80 - 2.00 | 40.0 - 45.0 |

| Methanol CH-OH | 3.90 - 4.20 | 70.0 - 75.0 |

| NH (Azetidine & Piperidine) | Variable | N/A |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and determining the molecule's connectivity and stereochemistry.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is critical for confirming the linkage between the two ring systems. Correlations would be observed between the methine proton of the methanol bridge and carbons in both the azetidine (C3) and piperidine (C4) rings, unequivocally establishing the core structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are in close proximity, providing crucial information about the molecule's stereochemistry and preferred conformation. For instance, NOESY or ROESY can reveal the relative orientation of the azetidine ring with respect to the piperidine ring by showing correlations between specific protons on each ring. This is particularly useful for determining whether substituents on the stereocenters are on the same side (syn) or opposite sides (anti) of the molecule.

The piperidine ring is known to exist in a dynamic equilibrium between two chair conformations. Variable temperature (VT) NMR studies can be employed to investigate these conformational dynamics. By recording spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which allows for the calculation of the energy barrier for the ring-flipping process. This provides insight into the conformational flexibility and the relative stability of the different conformers of the molecule in solution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the expected molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₉H₁₈N₂O), the exact mass can be calculated and compared to the experimentally measured value, confirming the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing characteristic losses of fragments like the hydroxyl group or cleavage of the heterocyclic rings.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state. This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and torsional angles.

The resulting crystal structure would unambiguously confirm the connectivity and relative stereochemistry of the molecule. Furthermore, it would show the conformation adopted in the crystal lattice and reveal any intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amine groups, which dictate the packing of the molecules in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands:

O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group.

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the secondary amines of the azetidine and piperidine rings.

C-H Stretch: Multiple sharp peaks just below 3000 cm⁻¹ (aliphatic C-H).

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region, confirming the presence of the alcohol C-O bond.

C-N Stretch: Bands in the 1020-1250 cm⁻¹ region, associated with the carbon-nitrogen bonds in the heterocyclic rings.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and assessment of purity for this compound and its derivatives. The structural complexity and potential for stereoisomerism in this compound necessitate robust analytical methods to ensure its identity and quality. While specific, dedicated methods for this compound are not extensively published in publicly available literature, established principles and methods for structurally related compounds, such as those containing azetidine and piperidine rings, provide a strong framework for its analysis.

Reversed-Phase HPLC for Purity Determination

For achiral separations and purity assessment, reversed-phase HPLC (RP-HPLC) is the most common and effective method. This technique separates compounds based on their hydrophobicity.

Typical Method Parameters:

A typical RP-HPLC method for a compound like this compound would involve a C18 stationary phase. The basic nitrogen atoms in the azetidine and piperidine rings can cause peak tailing on standard silica-based columns. To mitigate this, an acidic additive is typically included in the mobile phase to ensure the analytes are protonated and exhibit good peak shape.

Detailed research on related piperidine derivatives has demonstrated the efficacy of such approaches. For instance, the analysis of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) derivatives was successfully performed on an Agilent Eclipse XDB-C18 column (5 μm, 4.6 × 150 mm). The separation was achieved using a gradient elution with aqueous acetonitrile (B52724) containing 0.05% formic acid at a flow rate of 1.0 ml/min, with UV detection at 240 nm. rsc.org Similarly, a method for determining piperidine in bulk drug substances utilized an Inertsil C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile, demonstrating the broad applicability of C18 columns for piperidine-containing compounds. researchgate.net

The purity of synthesized compounds containing azetidine and piperidine carbamates has been confirmed to be greater than 95% using Ultra-High-Performance Liquid Chromatography (UHPLC), a higher-resolution version of HPLC. sci-hub.se While full method details are often proprietary, the consistent use of reversed-phase conditions underscores its suitability.

Illustrative HPLC Purity Assessment Method:

| Parameter | Condition |

| Column | C18 (e.g., Agilent Eclipse XDB-C18, Waters XTerra C18), 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210-220 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

This table represents a typical starting method for purity analysis of this compound, derived from established methods for analogous structures.

Chiral HPLC for Enantiomeric Separation

The this compound molecule possesses a chiral center at the carbon atom of the methanol group attached to the azetidine ring. Therefore, it can exist as a pair of enantiomers. In pharmaceutical development, it is crucial to separate and quantify these enantiomers, as they can have different pharmacological and toxicological profiles.

Chiral HPLC is the predominant method for this purpose. nih.gov This is typically achieved using a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation.

Approaches to Chiral Separation:

Direct Separation on a Chiral Stationary Phase: This is the most common approach. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support) are widely used and have proven effective for a broad range of chiral compounds, including those with amine functionalities. nih.gov For primary and secondary amines, crown ether-based stationary phases can also be particularly effective. nih.gov

Indirect Separation after Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. nih.gov This method, however, requires an additional reaction step and the availability of an optically pure derivatizing agent.

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column (CSP) | Chiralpak IA, IB, or IC (immobilized polysaccharide-based) or a Crownpak CR(+) column |

| Mobile Phase | Typically a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol) |

| Additive | A small amount of a basic modifier (e.g., diethylamine, DEA) is often added to improve peak shape |

| Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210-220 nm |

This table outlines a plausible starting point for developing a chiral separation method for the enantiomers of this compound.

The selection of the specific CSP and mobile phase composition is critical and often requires empirical screening of various conditions to achieve optimal resolution between the enantiomers.

Computational and Theoretical Chemistry Studies of Azetidinyl Piperidinyl Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. For a compound such as Azetidin-3-yl(piperidin-4-yl)methanol, these calculations can predict its three-dimensional structure, the distribution of electron density, and its energetic properties.

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to optimize the geometry of molecules, determining the most stable arrangement of atoms in space. For instance, DFT has been successfully applied to optimize the structures of azetidine (B1206935) derivatives to generate molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov In one study, the DFT/B3LYP/6-31G* level of theory was used to optimize the structures of Azetidine-2-carbonitriles to predict their antimalarial activities. nih.gov

For this compound, DFT calculations would be employed to determine key electronic properties. These calculations can provide data on the molecule's total energy, the magnitude and direction of its dipole moment, and the distribution of partial charges on each atom. This information is crucial for understanding how the molecule will interact with other molecules and its environment.

Table 1: Illustrative DFT-Calculated Properties for a Heterocyclic System Note: This table presents typical data obtained from DFT calculations for a representative heterocyclic amine and is for illustrative purposes. Specific values for this compound would require dedicated computational analysis.

| Property | Illustrative Value | Significance |

|---|---|---|

| Total Energy | -550.123 Hartrees | Indicates the stability of the molecule's electronic structure. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | N(azetidine): -0.45 e | Describes the electron distribution, highlighting potential sites for nucleophilic or electrophilic attack. |

| N(piperidine): -0.38 e |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, indicating the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. nih.gov In the context of this compound, the locations of the HOMO and LUMO would pinpoint the most probable sites for reaction. For example, the HOMO is often localized on heteroatoms like nitrogen or oxygen, suggesting these are the primary sites of protonation or reaction with electrophiles. youtube.com FMO analysis has been used to explain the reactivity and regioselectivity in various reactions, including the photocycloaddition of oximes and alkenes to form azetidines. nih.gov

Table 2: Illustrative Frontier Orbital Energies for Heterocyclic Compounds Note: The following values are representative of those found for similar nitrogen-containing heterocyclic systems and serve as an example.

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.2 | Electron-donating capability (Nucleophilicity) |

| LUMO | +1.5 | Electron-accepting capability (Electrophilicity) |

| HOMO-LUMO Gap | 7.7 | Indicator of chemical reactivity and kinetic stability |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern reaction rates. nih.gov This approach provides a detailed, step-by-step understanding of how reactants are converted into products.

For reactions involving azetidinyl-piperidinyl systems, computational modeling can distinguish between different possible mechanistic pathways. For example, in a study of azetidinyl oxadiazoles (B1248032) reacting with cysteine, DFT calculations were used to model the transition state of a proposed SN2-like reaction, calculating an energetic barrier that helped explain the observed reactivity. nih.gov Similarly, computational models have been developed to predict which alkene-oxime pairs will successfully react to form azetidines via photocatalysis, saving significant time and resources compared to a trial-and-error experimental approach. mit.edu For a potential transformation of this compound, modeling could predict whether a reaction proceeds through a concerted or stepwise mechanism, and identify the factors controlling stereochemical outcomes.

Strain Energy Analysis and Conformational Landscapes of Azetidine Rings

The four-membered azetidine ring is characterized by significant ring strain, a key feature that dictates its chemical behavior. rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle and from torsional strain.

The strain energy of the azetidine ring is approximately 25.2 kcal/mol. researchgate.net This high degree of strain makes the ring susceptible to opening reactions, a property that can be exploited in organic synthesis. rsc.orgresearchwithnj.com Despite this strain, the azetidine ring is notably more stable than the three-membered aziridine (B145994) ring, allowing for its easier handling and incorporation into complex molecules. rsc.orgresearchwithnj.com

The conformational landscape of molecules containing azetidine rings is also a subject of computational study. The azetidine ring is not planar but exists in a puckered conformation. For a molecule like this compound, which also contains a flexible piperidine (B6355638) ring and a rotatable bond to the methanol (B129727) group, a multitude of conformations are possible. Computational methods are used to perform a conformational search to identify the lowest energy conformers, which are the most populated at equilibrium. Understanding the preferred conformation is essential, as the molecule's shape influences its biological activity and physical properties. researchgate.networktribe.com

Putting the strain energy of azetidine into context requires comparison with other cyclic systems. The energy stored in the four-membered ring is comparable to that in other small rings but significantly higher than in five- or six-membered rings, which are relatively strain-free.

Table 3: Comparative Ring Strain Energies of Saturated Heterocycles

| Heterocycle | Ring Size | Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Piperidine | 6 | 0 | researchgate.net |

| Pyrrolidine (B122466) | 5 | 5.8 | researchgate.net |

| Azetidine | 4 | 25.2 | researchgate.net |

| Cyclobutane | 4 | 26.4 | researchgate.net |

| Aziridine | 3 | 26.7 | researchgate.net |

As shown in the table, the strain energy of azetidine is much greater than that of pyrrolidine and piperidine, making it a more reactive entity in ring-opening reactions. researchgate.net

Computational Prediction of Reactivity and Selectivity Profiles

A major goal of computational chemistry is to predict how a molecule will behave in a chemical reaction before the experiment is ever run. By analyzing a molecule's electronic structure and modeling reaction pathways, it is possible to predict its reactivity and the selectivity of its transformations. nih.gov

For azetidinyl-piperidinyl systems, computational methods can predict sites of reactivity. For example, analysis of frontier orbitals and electrostatic potential maps can indicate whether a reagent will attack the azetidine nitrogen, the piperidine nitrogen, or the hydroxyl group. Recent studies have shown that computational models can accurately predict whether a given set of reactants will form an azetidine, and can even estimate the reaction yield. mit.edu Furthermore, high-throughput screening, guided by computational insights, has identified novel reactive azetidine-containing scaffolds. nih.gov

In the case of this compound, computational models could be used to predict the outcome of various synthetic transformations. For example, modeling the transition states for N-acylation could predict whether the more sterically hindered azetidine nitrogen or the piperidine nitrogen would react preferentially under a given set of conditions. This predictive power is invaluable in planning synthetic routes and designing new molecules with desired properties.

Future Perspectives and Research Frontiers for Azetidin 3 Yl Piperidin 4 Yl Methanol Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Azetidine (B1206935) and Piperidine (B6355638) Rings

The future synthesis of Azetidin-3-yl(piperidin-4-yl)methanol and its analogs is expected to be heavily influenced by the principles of green and sustainable chemistry, aiming to reduce environmental impact and improve efficiency. mdpi.com Research is increasingly focused on moving away from traditional, often harsh, synthetic methods towards more eco-friendly alternatives for constructing the core azetidine and piperidine heterocycles.

Key areas of innovation include: